Strontium zinc phosphate silicate
Description
Structure
2D Structure
Properties
CAS No. |
136200-56-1 |
|---|---|
Molecular Formula |
H3O8PSiSrZn |
Molecular Weight |
343.075 |
IUPAC Name |
strontium;zinc;phosphoric acid;silicate |
InChI |
InChI=1S/H3O4P.O4Si.Sr.Zn/c2*1-5(2,3)4;;/h(H3,1,2,3,4);;;/q;-4;2*+2 |
InChI Key |
DYEYGRCKROIZPG-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)O.[O-][Si]([O-])([O-])[O-].[Zn+2].[Sr+2] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry
Solid-State Reaction Techniques for Strontium Zinc Phosphate (B84403) Silicate (B1173343) Formation
Solid-state reaction, also known as the ceramic method, is a conventional and widely used technique for the synthesis of polycrystalline solids from a mixture of solid starting materials. This method relies on the diffusion of ions at elevated temperatures to form the desired compound.
The high-temperature solid-state synthesis of strontium zinc phosphate silicate involves the intimate mixing of precursor powders followed by calcination at high temperatures. The selection of precursors is crucial and typically involves stable, high-purity compounds of the constituent elements.
Precursor Materials: Commonly used precursors for the solid-state synthesis of related phosphosilicate compounds include:
Strontium Source: Strontium carbonate (SrCO₃) or Strontium oxide (SrO).
Zinc Source: Zinc oxide (ZnO).
Phosphorus Source: Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄).
Silicon Source: Silicon dioxide (SiO₂) in the form of fine powder (e.g., fumed silica).
The synthesis protocol generally follows these steps:
Stoichiometric Mixing: The precursor powders are weighed in precise stoichiometric ratios corresponding to the desired final compound.
Homogenization: The powders are thoroughly mixed to ensure intimate contact between the reactant particles. This is often achieved by mechanical milling, such as ball milling, for several hours. A wet milling process, using a solvent like ethanol, can enhance homogeneity.
Calcination: The homogenized powder mixture is placed in a high-temperature furnace. The calcination process is typically carried out in multiple stages. An initial heating step at a lower temperature (e.g., 400-600 °C) is often employed to decompose the phosphate precursors and remove volatile components. This is followed by a high-temperature treatment, generally in the range of 900 °C to 1200 °C, for an extended period (several hours to days) to facilitate the solid-state diffusion and reaction to form the final crystalline phase. researchgate.netnih.gov Intermediate grinding steps may be incorporated to improve the reaction kinetics.
The table below summarizes typical parameters for the solid-state synthesis of related multicomponent phosphate and silicate materials.
| Parameter | Typical Range/Value | Purpose |
| Precursors | Carbonates, Oxides, Phosphates | Provide constituent elements |
| Mixing Method | Ball Milling | Ensure homogeneous mixture |
| Calcination Temp. | 900 - 1200 °C | Promote ion diffusion |
| Dwell Time | 12 - 24 hours | Allow for complete reaction |
| Atmosphere | Air | Standard synthesis condition |
The kinetics of solid-state reactions are fundamentally governed by the rate of diffusion of ions through the crystal lattices of the reactants and the newly formed product phase. iitm.ac.in The reaction rate is significantly influenced by several factors:
Temperature: Higher temperatures increase the thermal energy of the ions, leading to higher diffusion rates and faster reaction kinetics.
Particle Size: Smaller reactant particles provide a larger surface area for reaction, reducing the diffusion distance and accelerating the reaction rate.
Homogeneity of Mixing: Intimate contact between reactant particles is essential for efficient diffusion and reaction.
Presence of Defects: Crystal defects can act as pathways for ion diffusion, thereby enhancing the reaction rate.
From a thermodynamic perspective, the formation of this compound from its constituent oxides is driven by a negative Gibbs free energy change (ΔG). The stability of the final compound is dependent on the temperature and pressure conditions. The synthesis temperature must be high enough to overcome the kinetic barriers (activation energy) but not so high as to cause decomposition of the product or the formation of undesired phases.
Wet Chemical Synthesis Approaches
Wet chemical methods involve the synthesis of materials from solutions of precursors. These techniques generally offer better control over stoichiometry, homogeneity, and particle size at lower reaction temperatures compared to solid-state methods.
The sol-gel process is a versatile wet chemical technique for synthesizing ceramic materials. It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.
Precursor Chemistry: In a typical sol-gel synthesis of a this compound, the precursors would include:
Silicon Source: A silicon alkoxide such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS).
Phosphorus Source: A phosphate precursor like triethyl phosphate (TEP).
Metal Sources: Soluble salts of strontium and zinc, such as strontium nitrate (B79036) (Sr(NO₃)₂) and zinc nitrate (Zn(NO₃)₂), or their acetate (B1210297) salts. thaiscience.info
The process involves the hydrolysis and condensation of the silicon and phosphate precursors in a solvent (often an alcohol-water mixture) under controlled pH. The metal ions from the nitrate or acetate salts are incorporated into the forming silica-phosphate network. The general steps are:
Hydrolysis: The alkoxide precursors react with water, replacing alkoxy groups with hydroxyl groups.
Condensation: The hydroxylated species react with each other to form Si-O-Si (siloxane) and Si-O-P (phosphosilicate) bonds, leading to the formation of a three-dimensional network (the gel).
Aging: The gel is aged in its mother liquor to strengthen the network.
Drying: The solvent is removed from the gel network to obtain a dried gel (xerogel or aerogel).
Calcination: The dried gel is heat-treated at a moderate temperature (typically 600-800 °C) to remove residual organics and form the final crystalline this compound. nih.govresearchgate.net
The table below outlines common precursors and conditions for the sol-gel synthesis of related materials.
| Parameter | Typical Value/Compound | Role |
| Si Precursor | Tetraethyl orthosilicate (TEOS) | Forms silicate network |
| P Precursor | Triethyl phosphate (TEP) | Forms phosphate network |
| Sr Precursor | Strontium nitrate (Sr(NO₃)₂) | Source of strontium ions |
| Zn Precursor | Zinc nitrate (Zn(NO₃)₂) | Source of zinc ions |
| Solvent | Ethanol/Water mixture | Medium for reaction |
| Catalyst | Acid (e.g., HNO₃) | Controls hydrolysis/condensation rate |
| Calcination Temp. | 600 - 800 °C | Crystallizes the final product |
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. Solvothermal synthesis is a similar process where the solvent is non-aqueous. These methods are effective for producing well-crystallized powders directly from solution.
For this compound, a hydrothermal process would involve dissolving soluble salts of strontium and zinc (e.g., nitrates or chlorides) along with a phosphate source (e.g., potassium dihydrogen phosphate) and a silicate source in water. cityu.edu.hk The solution is then sealed in an autoclave and heated to temperatures typically in the range of 100-250 °C for several hours. nih.govbioprocess.cn
The key parameters influencing the final product in hydrothermal/solvothermal synthesis are:
Temperature and Pressure: These determine the solubility of precursors and the reaction kinetics.
pH of the solution: Affects the speciation of phosphate and silicate ions in solution and the reaction pathway.
Reaction Time: Influences the crystal growth and phase purity.
Precursor Concentration: Can affect the particle size and morphology of the product.
A study on the hydrothermal fabrication of strontium-zinc-based phosphate coatings utilized strontium nitrate tetrahydrate and potassium dihydrogen phosphate in an autoclave at 80 °C for 6 hours to form coatings containing SrZn₂(PO₄)₂ and SrHPO₄. cityu.edu.hk This demonstrates the feasibility of forming complex strontium-zinc-phosphate phases at relatively low temperatures using this method.
Co-precipitation is a widely used technique for synthesizing multi-component inorganic powders. It involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. This method ensures a high degree of homogeneity at the atomic level in the resulting precipitate.
To synthesize this compound via co-precipitation, an aqueous solution containing stoichiometric amounts of soluble strontium and zinc salts (e.g., chlorides or nitrates) would be prepared. A separate solution containing the phosphate and silicate ions (e.g., from ammonium phosphate and sodium silicate) would be added under controlled pH and temperature. The pH is typically adjusted by adding a base like ammonium hydroxide (B78521) or sodium hydroxide to induce precipitation. ulster.ac.ukthaiscience.info
The resulting amorphous or poorly crystalline precipitate is then filtered, washed to remove impurities, and dried. A subsequent calcination step at a moderate temperature is usually required to crystallize the desired this compound phase. The properties of the final powder are highly dependent on the precipitation conditions such as pH, temperature, stirring rate, and the rate of addition of the precipitant. nih.govchula.ac.th
Emerging and Advanced Synthesis Technologies
Microwave-Assisted Synthesis Processes
Microwave-assisted synthesis has emerged as a powerful tool in materials science, utilizing microwave energy to heat reactants directly and volumetrically. This internal heating mechanism can lead to significantly faster reaction rates, improved product homogeneity, and often, unique microstructures compared to conventional heating methods. mdpi.com For the synthesis of complex oxides like this compound, a microwave-assisted hydrothermal approach is particularly promising. This method combines the benefits of microwave heating with the advantages of hydrothermal processing, such as high product crystallinity and controlled particle morphology. mdpi.comresearchgate.net
In a typical microwave-assisted hydrothermal synthesis of this compound, soluble precursors of the constituent elements are dissolved in a suitable solvent, often deionized water. The precursor solution is then sealed in a microwave-transparent vessel and subjected to microwave irradiation. The rapid and uniform heating accelerates the hydrolysis and condensation reactions, leading to the precipitation of the desired compound.
Precursor Chemistry and Reaction Conditions:
The selection of precursors is critical to the success of the synthesis. For a multi-component system, the precursors must be soluble in the chosen solvent and reactive under hydrothermal conditions. The following table outlines potential precursors for the microwave-assisted synthesis of this compound:
| Component | Precursor Compound | Chemical Formula |
| Strontium | Strontium Nitrate | Sr(NO₃)₂ |
| Zinc | Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O |
| Phosphate | Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |
| Silicate | Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |
Data sourced from analogous synthesis of related materials. researchgate.netresearchgate.net
The reaction parameters in a microwave-assisted hydrothermal process are crucial for controlling the phase and morphology of the final product. Based on studies of similar silicate and phosphate-based materials, the following conditions would be relevant:
| Parameter | Typical Range | Significance |
| Temperature | 120 - 200 °C | Influences reaction kinetics and crystallinity. |
| Time | 10 - 60 minutes | Significantly shorter than conventional methods. |
| Pressure | 2 - 50 atm | A function of temperature and solvent vapor pressure. |
| pH | 9 - 11 | Affects hydrolysis and condensation rates. |
Data sourced from studies on microwave-assisted synthesis of related materials. mdpi.commdpi.com
Detailed Research Findings:
While specific research on the microwave-assisted synthesis of this compound is not extensively published, studies on related compounds provide significant insights. For instance, the microwave-assisted hydrothermal synthesis of zinc silicate has demonstrated the formation of submicron willemite phase zinc silicate at temperatures as low as 110°C in just 40 minutes. researchgate.net Similarly, strontium-doped hydroxyapatite (B223615) has been successfully synthesized using a microwave-assisted hydrothermal method, highlighting the ability to incorporate strontium into a phosphate lattice under rapid heating conditions. mdpi.com Research on Cu/Sr-doped hydroxyapatite further confirms that microwave-assisted hydrothermal maturation following co-precipitation is an effective and rapid method for producing crystalline, ion-substituted apatites. mdpi.com
The key advantages of employing a microwave-assisted approach for this compound synthesis include:
Rapid Synthesis: Reaction times are often reduced from hours or days to minutes.
Energy Efficiency: Direct heating of the reactants is more energy-efficient than conventional furnace heating.
Improved Homogeneity: Uniform heating minimizes thermal gradients, leading to a more homogeneous product.
Phase Purity: The rapid processing can sometimes suppress the formation of unwanted intermediate phases.
Solution Combustion Synthesis for this compound
Solution combustion synthesis (SCS) is another advanced technique known for its simplicity, speed, and ability to produce fine, crystalline powders. The process involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel, such as urea (B33335) or glycine. Upon heating, the solution dehydrates and undergoes a self-sustaining combustion reaction, yielding the desired oxide product in a matter of minutes.
This method is particularly well-suited for the synthesis of multi-component oxides, as the precursors are mixed at the atomic level in the solution, ensuring a high degree of homogeneity in the final product. For this compound, the SCS process would involve dissolving the metal nitrates and phosphate and silicate precursors in water along with a fuel.
Precursor Chemistry and Reaction Stoichiometry:
The choice of precursors is similar to other solution-based methods, with metal nitrates being the preferred oxidizers. The fuel plays a crucial role in the combustion process, influencing the flame temperature, reaction time, and the characteristics of the resulting powder.
| Component | Precursor Compound | Role |
| Strontium | Strontium Nitrate | Sr(NO₃)₂ |
| Zinc | Zinc Nitrate | Zn(NO₃)₂ |
| Phosphate | Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |
| Silicate | Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |
| Fuel | Urea or Glycine | CO(NH₂)₂ or C₂H₅NO₂ |
Data sourced from principles of solution combustion synthesis.
The stoichiometry of the redox mixture is critical and is often calculated based on the total oxidizing and reducing valencies of the components to ensure a self-sustaining reaction.
Detailed Research Findings:
Although direct reports on the solution combustion synthesis of this compound are scarce, extensive research on the SCS of related multi-component bioactive glasses and ceramics provides a strong foundation for its feasibility. researchgate.net For example, studies on the synthesis of bioactive glasses in the SiO₂–P₂O₅–CaO–Na₂O system demonstrate the ability of SCS to produce amorphous or nano-crystalline powders with high surface areas. The process has been shown to be effective in incorporating various ions, including strontium and zinc, into the glass network. researchgate.netnih.gov
Research on the solution combustion synthesis of other complex oxides, such as strontium aluminate, has shown that the choice of fuel and the fuel-to-oxidizer ratio significantly impact the combustion temperature and the phase purity of the final product. researchgate.net A mixture of fuels can sometimes be employed to optimize the combustion process.
The anticipated benefits of using solution combustion synthesis for producing this compound are:
Time and Energy Savings: The process is extremely rapid and often requires minimal external energy input once the combustion is initiated.
High Purity Products: The starting materials are of high purity, and the rapid, high-temperature reaction can volatilize impurities.
Homogeneous Composition: Atomic-level mixing in the precursor solution leads to excellent compositional homogeneity.
Fine Particle Size: The rapid evolution of gases during combustion often results in the formation of fine, porous, and high-surface-area powders.
Advanced Structural Elucidation and Crystallography
Determination of Crystal Structure and Space Group Symmetry
Strontium zinc phosphate (B84403) silicate (B1173343) typically adopts an apatite-type structure. nih.govnih.gov Apatites are a class of minerals with a general formula of M₁₀(XO₄)₆Z₂, characterized by a hexagonal bipyramidal structure. nih.gov In this specific compound, the 'M' sites are occupied by strontium and zinc cations, while the 'XO₄' tetrahedral sites are filled by phosphate and silicate anions. nih.gov The resulting structure is highly crystalline, a fact confirmed by the presence of sharp peaks in diffraction patterns. nih.gov The phase is indexed using the International Centre for Diffraction Data (ICDD) card '21–1187' for strontium phosphate silicate. nih.gov
X-ray diffraction (XRD) is the primary technique for identifying the crystalline phase and determining the fundamental structure of strontium zinc phosphate silicate. nih.gov The analysis involves directing X-rays at a powdered sample and measuring the scattering intensity at various angles.
The procedure typically employs a diffractometer with Cu Kα radiation. Data is collected across a 2θ range, for instance, from 10° to 80°, to capture all significant diffraction peaks. nih.govnih.gov The resulting XRD pattern, a plot of intensity versus diffraction angle, provides a structural fingerprint of the material. Sharp, well-defined peaks are indicative of a well-ordered, crystalline material, while broad humps suggest the presence of amorphous (non-crystalline) content. nih.gov
Following data collection, Rietveld refinement is a crucial computational procedure applied to the XRD pattern. nih.govmdpi.com This method refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimentally observed pattern. mdpi.com Rietveld analysis is instrumental in:
Confirming the phase and space group.
Precisely determining lattice parameters (the dimensions of the unit cell). oup.com
Calculating the average crystallite size , which was found to be approximately 40 nm in one study of a related apatite. nih.gov
Quantifying the amounts of different crystalline phases within a sample, allowing for the identification of minor secondary phases such as strontium phosphate or strontium silicate. nih.gov
Table 1: Typical XRD Data Collection and Rietveld Refinement Parameters for Apatite Structures
| Parameter | Typical Value / Description | Reference |
|---|---|---|
| Radiation Source | Cu Kα (λ ≈ 1.5406 Å) | nih.gov |
| Instrument | Powder Diffractometer (e.g., Panalytical X'pert³) | nih.gov |
| Voltage / Current | 40 kV / 30 mA | nih.gov |
| Scan Range (2θ) | 10° - 80° | nih.govnih.gov |
| Step Size | 0.02° - 0.04° | nih.govmdpi.com |
| Refinement Software | TOPAS, GSAS, FullProf | mdpi.com |
| Key Refined Outputs | Lattice Parameters (a, c), Phase Fractions (wt%), Atomic Coordinates, Site Occupancy Factors, Crystallite Size | mdpi.comoup.comacs.org |
While XRD is powerful, neutron diffraction serves as a vital complementary technique. acs.orgmaterials-science.info Its utility in analyzing phosphate and silicate structures is particularly significant for its ability to accurately locate light atoms, such as oxygen, within the crystal lattice. Furthermore, it is highly sensitive to the magnetic moments of atoms, making it indispensable for studying magnetic structures, should they exist. In analogous zinc-doped calcium phosphate systems, neutron diffraction has been successfully used to confirm the specific insertion and substitution mechanisms of cations within the host structure, validating models initially proposed from XRD data. acs.org Studies on related silicon-substituted hydroxyapatites have also employed neutron powder diffraction to elucidate their detailed atomic arrangements. tandfonline.com
Investigations of Atomic Site Occupancy and Cation Distribution
A key aspect of the crystallography of this compound is determining how the strontium (Sr²⁺) and zinc (Zn²⁺) cations are distributed among the available metal sites in the apatite lattice. acs.orgsemanticscholar.org The apatite structure contains two distinct cation sites, often labeled M(1) and M(2). Rietveld refinement of diffraction data is the primary method for determining the site occupancy factor (SOF) for each cation at each site. oup.comresearchgate.net
Studies on related substituted calcium phosphate compounds provide insight into the likely behavior in this compound:
Ionic Size and Preference: The larger Sr²⁺ ion may show a preference for one site over the other. In studies of strontium-substituted β-tricalcium phosphate, Rietveld analysis revealed that Sr²⁺ preferentially occupies the 9-fold coordinated Ca(4) site. oup.com
Substitution vs. Interstitial Occupancy: Zinc ions can behave differently depending on the host lattice. In biphasic calcium phosphates, Rietveld analysis showed that Zn²⁺ substitutes for Ca²⁺ in the β-tricalcium phosphate phase but occupies interstitial sites in the hydroxyapatite (B223615) phase. acs.org
Evidence from Lattice Parameters: The substitution of cations with different ionic radii causes a detectable change in the lattice parameters. For instance, substituting smaller ions with larger ones typically expands the unit cell, leading to a shift of diffraction peaks to lower 2θ values. nih.govnih.gov This provides indirect but clear evidence of successful cation substitution.
Analysis of Long-Range Order and Disordered States
The ideal crystal possesses perfect long-range order, with every atom in its prescribed lattice position. However, in complex multi-component compounds like this compound, a degree of disorder is common. This can manifest in several ways:
Cation/Anion Disorder: The random distribution of Sr²⁺ and Zn²⁺ over the M sites, and PO₄³⁻ and SiO₄⁴⁻ over the tetrahedral sites, disrupts perfect periodic order. This random substitution is a form of structural disorder.
Amorphous Phases: Synthesis methods can sometimes produce materials that are partially or fully amorphous (non-crystalline). researchgate.net Amorphous materials lack long-range order and are identified in XRD patterns by the presence of broad humps instead of sharp peaks. Under certain conditions, such as increased voltage during micro-arc oxidation, materials can transform from an amorphous to a more ordered amorphous-crystalline state. researchgate.net
Secondary Phases: The presence of small amounts of other crystalline phases, such as strontium silicate or strontium phosphate, alongside the main apatite phase, represents a deviation from a single, perfectly ordered structure. nih.gov
Polymorphism and Phase Transition Studies Under Varying Conditions
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Phase transitions are the transformations between these polymorphs, or from an amorphous to a crystalline state, which can be induced by changes in temperature or pressure. researchgate.net
The investigation of these phenomena relies on techniques such as:
High-Temperature X-ray Diffraction (HT-XRD): This involves performing XRD analysis while the sample is heated, allowing for the direct observation of changes in the crystal structure as a function of temperature. researchgate.net
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated or cooled. It can detect the temperatures at which phase transitions occur, such as crystallization or melting peaks. researchgate.netcore.ac.uk
Studies on related strontium- and zinc-containing glass-ceramics have shown that replacing zinc with strontium can increase the glass transition and crystallization temperatures. researchgate.net These analyses are crucial for understanding the thermal stability of this compound and its potential structural forms under different environmental conditions.
Sophisticated Spectroscopic Characterization Techniques
Vibrational Spectroscopy Investigations
Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the structural framework of strontium zinc phosphate (B84403) silicate (B1173343) by analyzing the vibrations of atoms and bonds within the material.
Fourier Transform Infrared (FTIR) spectroscopy is a primary technique used to confirm the formation of strontium zinc phosphate silicate and to identify its constituent functional groups. researchgate.netnih.gov The analysis of FTIR spectra reveals characteristic absorption bands corresponding to the vibrations of phosphate (PO₄³⁻) and silicate (SiO₄⁴⁻) groups.
Research on strontium phosphate silicate-based materials consistently identifies absorption bands attributed to the characteristic vibrations of the phosphate group. researchgate.net These typically include the asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes of the P-O bond, as well as bending modes (ν₄ and ν₂). researchgate.netthegoodscentscompany.com Similarly, the presence of silicate is confirmed by absorption bands related to Si-O-Si stretching. researchgate.net The stability of the main structural peaks, even with the introduction of dopants like silver or zinc, indicates that the fundamental apatite structure is maintained. researchgate.netnih.gov
The table below summarizes the characteristic FTIR absorption bands observed in strontium phosphate silicate and related materials.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1073 | ν₃ asymmetric stretching of PO₄³⁻ | researchgate.net |
| ~945 | ν₁ symmetric stretching of PO₄³⁻ / Si-O stretching | researchgate.net |
| ~856 | Stretching of Si-O-Si | researchgate.net |
| ~589 | ν₄ bending of PO₄³⁻ | researchgate.net |
| ~497 | ν₂ bending of PO₄³⁻ | researchgate.net |
Raman spectroscopy complements FTIR by providing detailed information about lattice vibrations and molecular structure, particularly for symmetric, non-polar bonds that are weak or absent in FTIR spectra. While specific Raman studies on a compound with the exact stoichiometry of "this compound" are not prevalent, analysis of related strontium-containing phosphate and silicate bioactive glasses provides insight into the expected spectral features. semanticscholar.org
The Raman spectra of such glasses are typically dominated by bands corresponding to the silicate and phosphate networks. The most intense peak is often associated with the symmetric stretching vibrations of Si-O bonds within SiO₄ tetrahedra. Phosphate-related bands, particularly the symmetric stretching mode of the P-O bond in PO₄³⁻ tetrahedra, are also prominent. semanticscholar.org The introduction of network modifiers like strontium and zinc can cause shifts in these bands and changes in their relative intensities, reflecting alterations in the glass network's polymerization and local structure. usra.eduresearchgate.net
The following table outlines the principal Raman bands expected for a this compound material based on data from similar bioactive glasses.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~960 | Symmetric stretching of non-bridging P-O in PO₄³⁻ units | semanticscholar.org |
| ~1050 | P-O stretching modes | semanticscholar.org |
| 400 - 650 | HAp (Hydroxyapatite) related peaks / Bending modes of PO₄³⁻ | semanticscholar.org |
Electron Spectroscopy Characterization
Electron spectroscopy techniques provide crucial information about the surface chemistry and electronic properties of materials by analyzing the energies of electrons emitted from the surface upon excitation.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface. For this compound, XPS analysis confirms the presence of strontium (Sr), zinc (Zn), phosphorus (P), silicon (Si), and oxygen (O). oaepublish.com
Beyond simple elemental detection, high-resolution XPS spectra provide information on the oxidation states and local bonding environments of these elements through the precise measurement of their core-level electron binding energies. For instance, the analysis of the O 1s peak can help distinguish between bridging and non-bridging oxygen atoms in the silicate and phosphate network. Similarly, the binding energies of the Sr 3d, Zn 2p, P 2p, and Si 2p core levels are characteristic of their chemical states within the phosphate silicate matrix. researchgate.net Studies on related materials have demonstrated the utility of XPS in confirming the successful incorporation of dopant ions and characterizing the surface chemistry of complex phosphate and silicate systems. researchgate.netusra.edu
The table below lists the typical binding energies for the core levels of the constituent elements in this compound and similar compounds.
| Element | Core Level | Approximate Binding Energy (eV) | Reference |
| Sr | 3d₅/₂ | ~133-134 | researchgate.net |
| Zn | 2p₃/₂ | ~1021-1022 | usra.edu |
| P | 2p | ~133-134 | researchgate.net |
| Si | 2p | ~102-103 | |
| O | 1s | ~531-533 | usra.edu |
Note: The P 2p and Sr 3d regions often overlap, requiring careful peak deconvolution for accurate analysis. researchgate.net
Electron Energy Loss Spectroscopy (EELS), typically performed in a Transmission Electron Microscope (TEM), is a powerful technique for probing the local electronic structure and elemental composition at high spatial resolution. While specific EELS studies on this compound are not widely published, the technique's application to related phosphate and silicate materials illustrates its capabilities. aau.dkresearchgate.net
EELS can provide detailed elemental maps, showing the spatial distribution of strontium, zinc, silicon, and phosphorus within the material's microstructure. This is particularly useful for identifying phase separation or the formation of distinct crystalline or amorphous domains. Furthermore, the analysis of the fine structure of core-loss edges, such as the O K-edge and the Si L-edge, yields information about coordination, oxidation states, and the density of unoccupied electronic states. For example, the O K-edge fine structure can differentiate between bridging and non-bridging oxygen atoms in the glass network. researchgate.net A significant challenge in applying EELS to glasses is potential electron beam-induced damage, which can alter the local structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating the local atomic environments and short-range order in amorphous and crystalline materials. For this compound, solid-state Magic Angle Spinning (MAS) NMR is employed, primarily focusing on the ³¹P and ²⁹Si nuclei to characterize the phosphate and silicate networks, respectively. thegoodscentscompany.com
³¹P MAS-NMR spectra provide information on the connectivity of the phosphate tetrahedra. The chemical shift is sensitive to the number of bridging oxygen (BO) atoms connecting a given PO₄ tetrahedron to neighboring tetrahedra (either PO₄ or SiO₄). This is often described using the Qⁿ notation, where 'n' represents the number of bridging oxygens. For example, Q⁰ corresponds to isolated orthophosphate units, while Q¹ and Q² represent tetrahedra in pyrophosphate and longer polyphosphate chains, respectively. The introduction of cations like Sr²⁺ and Zn²⁺ influences the chemical shifts and the distribution of these Qⁿ species. researchgate.net
Similarly, ²⁹Si MAS-NMR is used to probe the silicate network structure, also using the Qⁿ terminology to describe the connectivity of SiO₄ tetrahedra. The results can reveal the degree of polymerization of the silicate network and how it integrates with the phosphate component. thegoodscentscompany.com Studies on related glass-ceramics show that NMR can distinguish between different crystalline phases, such as Sr₂ZnSi₂O₇ and SrSiO₃, by identifying their unique chemical shifts. thegoodscentscompany.com
The following table summarizes typical NMR chemical shifts for phosphate and silicate units in related glass systems.
| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Reference |
| ³¹P | Q¹ (end-groups) | -6.2 to -6.8 | |
| ³¹P | Q² (middle-groups) | -22.9 to -23.6 | |
| ²⁹Si | Q¹ and Q² units | (Varies with composition) | thegoodscentscompany.com |
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Behavior
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies are fundamental techniques for probing the electronic transitions and understanding the optical characteristics of materials. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the material's band gap and the energy levels of absorbing species. Photoluminescence spectroscopy, on the other hand, involves the excitation of a material with light and the subsequent measurement of its emission spectrum, revealing details about its luminescent properties, including the energies of emissive states and the efficiency of the luminescence process.
For materials like this compound, these techniques are crucial for evaluating their potential in applications such as phosphors for lighting and displays. The introduction of dopant ions, typically rare-earth or transition metals, into the host lattice creates specific energy levels that govern the absorption and emission characteristics.
The analysis of excitation and emission spectra is central to understanding the luminescent behavior of a phosphor. An excitation spectrum shows the fluorescence intensity at a specific emission wavelength while varying the excitation wavelength; it essentially maps out the wavelengths of light that are most effective at stimulating luminescence and often resembles the material's absorption spectrum. libretexts.orgedinst.com Conversely, an emission spectrum is recorded by exciting the sample at a fixed wavelength and scanning the emitted light's intensity across a range of wavelengths. libretexts.orgedinst.com
In studies of related phosphate and silicate glass systems, the host material itself can exhibit UV absorption. For instance, strontium mixed zinc phosphate (SMZP) crystals show a maximum absorption in the UV region around 197 nm. researchgate.netacs.org The introduction of dopants creates new absorption and emission features. In manganese-doped zinc silicate (Zn₂SiO₄), excitation at 265 nm, corresponding to the Mn²⁺ charge transfer band, results in a vivid yellow luminescence centered at 575 nm. mdpi.com This emission is attributed to the ⁴T₁ → ⁶A₁ transition of the Mn²⁺ ion, with the exact peak position being highly sensitive to the crystal field environment of the host lattice. mdpi.commdpi.com
Similarly, in strontium zinc phosphate glasses doped with dysprosium (Dy³⁺), characteristic emission bands are observed that correspond to specific electronic transitions within the Dy³⁺ ion. nih.gov When doped with samarium (Sm³⁺), strontium phosphate glasses exhibit strong reddish-orange emission. researchgate.net The table below summarizes typical excitation and emission characteristics for dopants in similar host materials.
Interactive Table 1: Photoluminescence Data for Dopants in Related Host Materials
| Host Material System | Dopant | Excitation Wavelength (nm) | Emission Peak (nm) | Transition | Reference |
| Manganese-Doped Zinc Silicate | Mn²⁺ | 265 | 575 (Yellow) | ⁴T₁ → ⁶A₁ | mdpi.com |
| Europium-Doped Strontium Phosphate | Eu³⁺ | 393 | 612 (Red) | ⁵D₀ → ⁷F₂ | d-nb.info |
| Samarium-Doped Strontium Phosphate | Sm³⁺ | 403 | 599 (Reddish-Orange) | ⁴G₅/₂ → ⁶H₇/₂ | researchgate.net |
| Dysprosium-Doped Strontium Zinc Phosphate | Dy³⁺ | ~350 - 450 | 483 (Blue), 575 (Yellow) | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | nih.gov |
The combination of silicate and phosphate anions in the this compound host is expected to create a complex crystal field environment. This complexity can influence the splitting of the dopant's energy levels and, consequently, the precise wavelengths of excitation and emission, offering pathways to tune the material's color output.
Luminescence decay kinetics provides insight into the lifetime of an excited electronic state and the mechanisms by which it returns to the ground state. The decay time is a critical parameter for applications, influencing factors like the efficiency of a phosphor and its suitability for displays or sensors. The decay process is often measured by exciting the sample with a short pulse of light and monitoring the luminescence intensity as a function of time.
In luminescent materials, the decay can be a simple exponential process, indicating a single de-excitation pathway, or a more complex non-exponential decay. Non-exponential decays often suggest the presence of multiple decay pathways or energy transfer processes between different ions or between an ion and the host lattice. For example, in manganese-activated zinc silicate, the decay curves can be complex, sometimes fitted by considering interactions between isolated Mn²⁺ ions and Mn²⁺ pairs, which have different radiative lifetimes (e.g., 15 ms (B15284909) and 1.75 ms). mdpi.com
Energy transfer is a key mechanism for enhancing luminescence. A sensitizer (B1316253) ion can absorb energy and then transfer it non-radiatively to an activator ion, which then emits light. This is a common strategy to improve the brightness of phosphors. The efficiency and mechanism of this transfer can be studied by observing the decay time of the sensitizer in the presence and absence of the activator. A shortening of the sensitizer's lifetime indicates that an additional decay pathway—energy transfer—has been introduced. Studies on co-doped phosphate glasses have demonstrated such energy transfer phenomena, for instance, between Dy³⁺ and Eu³⁺ ions. researchgate.net
The decay kinetics for a hypothetical dopant in this compound would be influenced by the specific dopant, its concentration, and the presence of any co-dopants or quenching sites within the host lattice.
Interactive Table 2: Luminescence Lifetime Data in Related Materials
| Host Material System | Dopant(s) | Emission Monitored | Lifetime (ms) | Comments | Reference |
| Manganese-Doped Zinc Silicate | Mn²⁺ | 525 nm | 1.75 - 15 | Decay involves multiple components related to different Mn²⁺ centers. | mdpi.com |
| Pr³⁺-doped Strontium Phosphate | Pr³⁺ | 603 nm | 0.0012 | Lifetime measured for the ¹D₂ → ³H₄ transition. | d-nb.info |
| Dy³⁺/Eu³⁺ co-doped Phosphate Glass | Dy³⁺ | 575 nm | Decreases with Eu³⁺ | Shortening of Dy³⁺ lifetime confirms energy transfer to Eu³⁺ ions. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Analysis and Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons. mtoz-biolabs.com This makes it an ideal tool for studying paramagnetic centers, such as certain transition metal and rare-earth ions, as well as point defects (e.g., vacancies, interstitial ions) within a crystal lattice. unito.it The EPR spectrum provides information about the electronic structure, symmetry of the local environment, and concentration of these paramagnetic species. mtoz-biolabs.commdpi.com
In the context of this compound, EPR can be used to probe several aspects. If doped with paramagnetic ions like Mn²⁺ or Cu²⁺, EPR can confirm their valence state and provide detailed information about their coordination environment. The spectrum's g-value and hyperfine splitting constant (A) are particularly informative. For instance, in various phosphate and borate (B1201080) glasses, the EPR spectra of Cu²⁺ ions often indicate that the ions occupy tetragonally distorted octahedral sites. scirp.orgbohrium.com Similarly, studies on Mn²⁺ in strontium zinc borate glasses show characteristic six-line (sextet) hyperfine patterns centered around g ≈ 2.0, which is typical for Mn²⁺ in ionic environments. researchgate.net
Furthermore, EPR is exceptionally powerful for identifying and characterizing intrinsic and radiation-induced defects. unito.itresearchgate.net In oxide and silicate materials, defects such as oxygen vacancies or non-bridging oxygen hole centers (NBOHC) are common. These defects can act as charge traps or luminescence centers, profoundly affecting the material's optical properties. EPR can help identify the nature of these defects and quantify their concentration. For example, analysis of the EPR signal can reveal the interaction of an unpaired electron with nearby nuclear spins (hyperfine interaction), providing a fingerprint of the defect's atomic structure. rsc.org In neutron-irradiated hexagonal boron nitride, EPR was used to identify defects associated with nitrogen vacancies. aps.org
Interactive Table 3: Representative EPR Parameters for Paramagnetic Centers in Related Glass Systems
| Host System | Paramagnetic Center | g-value(s) | Hyperfine Constant A (cm⁻¹) | Inferred Site Symmetry | Reference |
| RO-Li₂O-Na₂O-K₂O-B₂O₃ (R=Zn, Sr) | Cu²⁺ | g∥ > g⊥ > 2.0023 | A∥ > A⊥ | Tetragonally distorted octahedral | scirp.org |
| SrO-ZnO-B₂O₃ | Mn²⁺ | g ≈ 2.0 | ~ 95 x 10⁻⁴ | Nearly octahedral | researchgate.net |
| LiBO₂–V₂O₅ | V⁴⁺ | g∥ ≈ 1.93, g⊥ ≈ 1.98 | A∥ ≈ 165 x 10⁻⁴, A⊥ ≈ 55 x 10⁻⁴ | Distorted octahedral (C₄ᵥ) | rsc.org |
By applying EPR spectroscopy to this compound, researchers can gain a detailed understanding of the local structure around dopant ions and identify the types of point defects present, which are crucial for explaining and controlling the material's luminescent and electronic properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. By calculating the electron density, DFT can predict a wide range of properties, including the band structure and vibrational modes.
The introduction of silicate (B1173343) groups into this structure would likely modify the band gap. Silicate materials generally have wide band gaps. Therefore, the "strontium zinc phosphate (B84403) silicate" compound is expected to be an insulator with a large band gap. The precise value of the band gap would depend on the specific stoichiometry and crystal structure. Doping with other elements can also significantly alter the electronic band structure. For example, theoretical studies on Sr-doped ZnO have shown that the band gap can be tuned by varying the dopant concentration.
Table 1: Predicted Electronic Properties of Strontium Zinc Phosphate Silicate and Related Compounds
| Compound | Predicted Band Gap Type | Key Contributing Orbitals |
| SrZn₂(PO₄)₂ | Indirect | Valence Band: O 2p, Conduction Band: Zn 4s, P 3s/3p |
| This compound | Indirect (Predicted) | Valence Band: O 2p, Conduction Band: Zn 4s, Si 3s/3p, P 3s/3p |
| Zinc Silicate (Zn₂SiO₄) | Direct/Indirect (Varies with Polymorph) | Valence Band: O 2p, Conduction Band: Zn 4s, Si 3s/3p |
Note: The properties for this compound are inferred from related compounds.
Phonon dispersion curves, which describe the vibrational modes of a crystal lattice, can also be predicted using DFT. For this compound, the phonon spectrum would be complex due to the presence of multiple elements and polyatomic ions (phosphate and silicate tetrahedra).
Theoretical vibrational analyses of phosphate and silicate materials can provide insight into the expected vibrational modes:
Phosphate (PO₄³⁻) Modes: DFT calculations on phosphate-containing materials show characteristic vibrational modes corresponding to the symmetric and asymmetric stretching and bending of the P-O bonds within the PO₄ tetrahedra.
Silicate (SiO₄⁴⁻) Modes: Similarly, theoretical studies on silicates have identified the vibrational modes associated with the Si-O bonds in SiO₄ tetrahedra. These include stretching, bending, and rocking motions.
Lattice Modes: At lower frequencies, the phonon spectrum would be dominated by lattice vibrations involving the collective motion of the strontium and zinc cations against the phosphate and silicate anions.
The interaction and potential coupling between the phosphate and silicate vibrational modes would be a key feature of the phonon dispersion of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion Mechanisms
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules in materials. These simulations can provide insights into diffusion mechanisms, phase transitions, and the behavior of amorphous structures.
In the context of this compound, MD simulations could elucidate:
Ion Diffusion: The mobility of Sr²⁺ and Zn²⁺ ions within the phosphate-silicate network, which is crucial for applications such as ion-releasing biomaterials.
Network Structure: The coordination environments of the constituent ions and the connectivity of the phosphate and silicate tetrahedra in an amorphous state. MD simulations on aluminosilicate (B74896) glasses have shown that the addition of phosphate can lead to the formation of Al-O-P bonds and a depolymerization of the network structure acs.org. A similar interplay between phosphate and silicate networks would be expected in this compound.
Thermal Properties: The glass transition temperature and thermal expansion coefficient could be predicted from the temperature-dependent behavior of the simulated system.
First-Principles Calculations for Structural Stability and Energetics
First-principles calculations, based on quantum mechanics, can be used to determine the structural stability and energetics of different crystalline phases of a material. For this compound, these calculations could be employed to:
Predict Stable Crystal Structures: By comparing the total energies of various possible atomic arrangements, the most energetically favorable crystal structure(s) can be identified.
Determine Formation Energies: The energy of formation from the constituent oxides (SrO, ZnO, P₂O₅, and SiO₂) can be calculated to assess the thermodynamic stability of the compound.
Investigate Doping Effects: The energetics of substituting strontium, zinc, or other ions into the lattice can be studied. For example, first-principles calculations on Sr-doped β-tricalcium phosphate have shown that strontium has a preference for specific calcium sites within the crystal structure mdpi.com. This type of analysis could predict the preferred locations of Sr and Zn within a phosphate silicate lattice.
Table 2: Representative Data from First-Principles Calculations on Related Materials
| Calculation Type | System Studied | Key Finding |
| Formation Energy | Sr-doped β-tricalcium phosphate | Sr substitution is energetically favorable at specific Ca sites. mdpi.com |
| Structural Optimization | Zinc Silicate MOFs | Prediction of stable porous frameworks. nih.gov |
| Surface Energy | Strontium on Si(001) | Identification of stable surface reconstructions. aps.org |
Computational Predictions of Optical and Electronic Transitions
Computational methods can also predict the optical properties of materials, which are closely related to their electronic structure. The calculated band structure provides the foundation for determining optical properties such as the refractive index and absorption spectrum.
For this compound, which is predicted to be a wide band gap insulator, the primary optical absorption would occur in the ultraviolet region of the electromagnetic spectrum. The onset of absorption would correspond to the energy of the band gap.
Theoretical studies on related materials provide further insights:
Zinc Silicate: The optical properties of zinc silicate (willemite, Zn₂SiO₄) have been studied, and it is known to be a luminescent material. Computational studies can help to understand the nature of the electronic transitions responsible for its photoluminescence.
Strontium Phosphate Glasses: The optical band gap of strontium phosphate glasses has been shown to be influenced by the addition of other oxides researchgate.netacs.org. Theoretical calculations can correlate these changes in optical properties with modifications to the electronic structure.
By calculating the dielectric function, which describes how a material responds to an electric field, it is possible to predict the refractive index, reflectivity, and absorption coefficient as a function of photon energy. These calculations would be instrumental in evaluating the potential of this compound for optical applications.
Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and determining the particle size distribution of strontium zinc phosphate (B84403) silicate (B1173343). Studies have revealed a variety of morphologies depending on the synthesis method and specific composition.
For instance, strontium-zinc-phosphate (SrZnP) coatings formed by a phosphate chemical conversion method can exhibit different crystal structures based on the concentration of zinc ions in the solution. researchgate.net These structures can range from rectangular blocky crystals to finer, lamellar (plate-like) crystals. researchgate.netscispace.com In some preparations, the compound appears as stone-shaped powders with a particle size distribution ranging from 2 to 30 μm. researchgate.net Other research has identified needle-shaped particles that tend to agglomerate, with individual nanoparticles around 45 nm in size. tandfonline.com When prepared as a coating on titanium substrates, strontium-zinc phosphate can form irregular cubic crystals. nih.gov Furthermore, SEM analysis of 3D-printed scaffolds made from strontium zinc phosphate shows larger crystals and a rougher macrostructural surface compared to β-tricalcium phosphate scaffolds. researchgate.net
| Material | Observed Morphology | Particle/Crystal Size | Source |
|---|---|---|---|
| Strontium Zinc Phosphate (SZP) Powders | Stone-shaped | 2–30 μm | researchgate.net |
| Silver-substituted Strontium Phosphate Silicate | Agglomerated, needle-shaped | ~45 nm | tandfonline.com |
| Strontium-Zinc-Phosphate (SrZnP) Coating | Rectangular blocky or lamellar crystals | Not specified | researchgate.netscispace.com |
| Strontium-Zinc-Phosphate (SrZnP) Coating on Ti | Irregular cubic | Not specified | nih.gov |
| 3D Printed SZP Scaffolds | Large crystals, rough surface | Not specified | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure, Defects, and Crystalline Planes
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the examination of the internal nanostructure, crystalline defects, and atomic planes of materials. For this compound and its derivatives, TEM analysis has been crucial in understanding their nano-level characteristics.
TEM studies have confirmed the formation of a protective film on substrate surfaces when strontium zinc phosphosilicate is used as a corrosion inhibitor. researchgate.nettandfonline.com In related zinc- and strontium-doped phosphate compounds, cryo-TEM has revealed a layered, plate-like nanostructure. acs.org Analysis of apatite layers formed on zinc-based glass polyalkenoate cements, which contain calcium, phosphorus, zinc, and strontium, showed an amorphous (non-crystalline) structure. researchgate.net The inclusion of zinc, in particular, is known to inhibit the crystallization of hydroxyapatite (B223615). researchgate.net
High-Resolution TEM (HRTEM) allows for direct imaging of the atomic lattice of a crystalline material. This technique can reveal lattice fringes, which are direct representations of the crystallographic planes. For strontium- and zinc-doped monetite, a related calcium phosphate, cryo-HRTEM has been used to visualize these lattice fringes, confirming the material's crystallinity. acs.org In other related nanomaterials, HRTEM has been employed to establish the single-crystal nature of nanorods and to observe clear lattice fringes corresponding to specific crystal planes, underscoring the high degree of crystallinity. rsc.org
Selected Area Electron Diffraction (SAED) is a TEM technique that provides information about the crystallinity and crystallographic orientation of a material. A SAED pattern consists of spots or rings, which indicate whether a material is single-crystalline, polycrystalline, or amorphous.
For related materials like strontium- and zinc-doped monetite, SAED patterns have shown rings indicative of a polycrystalline nature. acs.org Similarly, SAED has been used to confirm the crystal structures in various strontium-zinc-phosphate-containing glass-ceramics. researchgate.net In contrast, when analyzing ion-incorporated amorphous calcium-magnesium carbonates, the diffuse rings in the SAED pattern validated the amorphous (non-crystalline) nature of the particles. metu.edu.tr
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and quantitative data on surface roughness.
For a calcium-strontium-zinc-phosphate (CSZP) coating on a titanium substrate, AFM has been used to visualize the 3D surface topography and to quantify its roughness. nih.gov The study found that the CSZP coating significantly increased the surface roughness compared to the bare titanium substrate. nih.gov This increased roughness is often beneficial for applications such as biomedical implants, where it can enhance cell adhesion. The average surface roughness (Ra) of the CSZP coating was measured to be significantly higher than that of the untreated surface. nih.gov In other studies involving zinc- and silica-based compounds applied to surfaces, AFM has effectively characterized the resulting surface morphology and changes in nanoroughness. scispace.com
| Material/Coating | Substrate | Average Roughness (Ra) | Source |
|---|---|---|---|
| Calcium-Strontium-Zinc-Phosphate (CSZP) Coating | Titanium | 223.3 ± 46.3 nm | nih.gov |
| Bare Titanium (Control) | Titanium | Not specified (significantly lower than coated) | nih.gov |
Porosity and Specific Surface Area Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. This analysis also provides information about the material's porosity.
For a commercial strontium zinc phosphosilicate product, a specific surface area of 51.0 m²/g has been reported. rsc.org Studies on related materials, such as strontium-containing phosphosilicate glasses, indicate that these materials are often mesoporous (containing pores with diameters between 2 and 50 nm). researchgate.net Research on strontium-doped phosphate-based glasses has shown that the specific surface area can be influenced by the concentration of the dopant; for example, the surface area of a P₂O₅-CaO-Na₂O glass was found to decrease from 123 m²/g to 73 m²/g as the strontium content increased to 5 mol%. youtube.comoamjms.eu This change is attributed to modifications in the material's network structure caused by the incorporation of the dopant ions. youtube.comoamjms.eu
| Material | Specific Surface Area (m²/g) | Source |
|---|---|---|
| Strontium Zinc Phosphosilicate | 51.0 | rsc.org |
| Undoped P₂O₅-CaO-Na₂O Glass | 123 | youtube.comoamjms.eu |
| P₂O₅-CaO-Na₂O Glass with 5 mol% Sr²⁺ | 73 | youtube.comoamjms.eu |
Investigations into Functional Performance and Mechanisms Excluding Prohibited Areas
Optoelectronic and Photonic Response Investigations
The optoelectronic characteristics of materials like strontium zinc phosphate (B84403) silicate (B1173343) are primarily centered on their ability to interact with light, particularly through luminescence. This involves absorbing energy and re-emitting it as light, a process governed by the material's composition and crystal structure. csic.es The host matrix, which in this case is a combination of strontium, zinc, phosphate, and silicate groups, provides a crystalline environment for luminescent centers. These centers can be intrinsic to the material (self-activation) or intentionally introduced dopants, typically rare-earth or transition metal ions. csic.es
Luminescence quantum efficiency (QE) is a critical metric that quantifies the efficiency of the conversion of absorbed photons to emitted photons. For phosphor materials, a high QE is essential for applications in lighting and displays. While specific QE data for the undoped strontium zinc phosphate silicate compound is not extensively documented, studies on related phosphate and silicate host lattices provide valuable insights.
Research on phosphate-based luminescent materials, including those with zinc and strontium, highlights their potential for high stability and good luminous properties under ultraviolet excitation. mdpi.com The efficiency is heavily dependent on factors such as the choice of dopant, its concentration, and the specific crystalline structure of the host. For instance, in dysprosium-doped strontium zinc phosphate glasses, the luminescence efficiency was found to be optimal at a specific dopant concentration (0.8 mol%), beyond which concentration quenching occurred. nih.gov Similarly, studies on other complex phosphate glasses, such as Sm³⁺/Eu³⁺ co-doped lithium zinc borophosphate glass, involve detailed quantum yield measurements to evaluate their performance for optical devices. dntb.gov.ua The development of new phosphors often targets high quantum efficiency as a primary goal. mdpi.com
Table 1: Luminescent Properties of Related Phosphate and Silicate Materials
| Material Composition | Dopant(s) | Emission Peak(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Strontium Zinc Phosphate Glass | Dy³⁺ | 482 nm, 574 nm, 663 nm | Luminescence efficiency is maximized at 0.8 mol% Dy³⁺; higher concentrations lead to quenching. | nih.gov |
| Strontium Phosphate Glass | Pr³⁺ | 480 nm, 524 nm, 596 nm, 637 nm | Emission intensities are influenced by Pr³⁺ concentration and can be enhanced through crystallization of the glass. | researchgate.netd-nb.info |
| Zinc Silicate (Zn₂SiO₄) | Mn²⁺ | 522 nm | The luminescent performance is linked to the material's structure and lattice distortion. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The emission of light from this compound is primarily achieved through dopant-induced luminescence, a mechanism common to most inorganic phosphor materials. csic.es The host lattice itself is generally not luminescent but serves as a stable environment for activator ions.
Dopant-Induced Emission : When small quantities of specific ions, known as activators (e.g., rare-earth ions like Eu³⁺, Dy³⁺, Pr³⁺ or transition metal ions like Mn²⁺), are incorporated into the host crystal lattice, they create luminescence centers. csic.es The process begins when the activator ion absorbs energy, promoting an electron to a higher energy level. The subsequent relaxation of this electron back to its ground state results in the emission of a photon of a specific wavelength (color). The exact emission color can be tuned by selecting the appropriate dopant ion. csic.es For example, studies on praseodymium-doped strontium phosphate glasses show distinct emission bands corresponding to electronic transitions within the Pr³⁺ ions. researchgate.netd-nb.info Similarly, Dy³⁺-doped strontium zinc phosphate glasses exhibit characteristic blue, yellow, and red emission bands. nih.gov The luminescence in manganese-activated zinc silicate is attributed to the ⁴T₁-⁶A₁ transition within the d-orbitals of the Mn²⁺ ions. mdpi.com
Self-Activation : While less common for this class of materials, self-activated luminescence can occur. This phenomenon arises from intrinsic defects within the crystal lattice, such as vacancies or interstitial ions, which can act as luminescent centers without the need for external dopants. The structural complexity of a mixed-anion compound like this compound could potentially host such emissive defects.
The synthesis method can also influence the luminescent properties. Different techniques, such as solid-state reaction versus sol-gel methods, can lead to variations in crystallinity and particle size, which in turn affect the emission spectra and brightness. csic.es
Thermal quenching is the reduction in luminescence intensity as the temperature increases. This is a significant consideration for applications like high-power LEDs, where operating temperatures can be elevated. At higher temperatures, the energy absorbed by the luminescent center is more likely to be dissipated as heat (non-radiative decay) rather than emitted as light, leading to a decrease in brightness. dntb.gov.ua
The thermal stability of a phosphor is often characterized by the quenching temperature (T₅₀), the temperature at which the luminescence intensity drops to 50% of its initial value at room temperature. Research on related materials, such as Sm³⁺/Eu³⁺ codoped lithium zinc borophosphate glasses, includes detailed analysis of thermal quenching to assess their suitability for high-temperature applications. dntb.gov.ua The goal is often to develop phosphors with high thermal stability, meaning they retain a significant portion of their luminous efficiency at higher operating temperatures. mdpi.com The specific composition and crystal structure of the this compound host play a crucial role in determining its thermal quenching characteristics by influencing the pathways available for non-radiative recombination.
Catalytic Functionality Research and Mechanistic Pathways
The combination of metallic oxides and phosphate groups in this compound suggests its potential as a heterogeneous catalyst. The functionality arises from the presence of various surface sites that can facilitate chemical reactions.
The catalytic activity of a solid material is determined by the nature and density of its active sites. For a complex oxide like this compound, several types of active sites can be postulated based on its constituent components:
Acidic Sites : The phosphate (PO₄³⁻) groups can give rise to Brønsted acidity (proton-donating P-OH groups) or Lewis acidity. Tungsten and phosphate-containing catalysts are known for their acidic properties. osti.gov
Basic Sites : The strontium oxide (SrO) component would be expected to introduce basic sites. Catalysts containing MgO and ZnO are typically used as base catalysts. osti.gov The modification of catalysts with strontium has been shown to influence basicity. acs.org
Redox Sites : The zinc ion (Zn²⁺) can act as a Lewis acid site. In some configurations, zinc-containing oxides can participate in redox reactions. osti.gov
The quantitative measurement of active sites on oxides can be performed using techniques like methanol (B129727) chemisorption, which probes the number of reactive surface sites. osti.gov Identifying reaction intermediates requires in-situ spectroscopic analysis during a catalytic reaction, which would be specific to the reaction being studied. For example, in the hydrolysis of phosphate esters by enzyme mimics, the active species is often a metal-hydroxide complex, such as [Zn₂(μ-OH)]³⁺, which acts as the nucleophile. nih.gov
Table 2: Potential Active Sites in this compound and Related Materials
| Component | Potential Active Site Type | Function | Related Material Examples | Reference(s) |
|---|---|---|---|---|
| Phosphate (POₓ) | Acidic (Brønsted/Lewis) | Proton donation, electron pair acceptance | Phosphate-containing acid catalysts | osti.gov |
| Strontium (SrOₓ) | Basic | Proton acceptance | Strontium-modified Mg-Al mixed oxides | acs.org |
| Zinc (ZnOₓ) | Lewis Acid / Basic | Electron pair acceptance / Proton acceptance | Zinc oxide base catalysts | osti.gov |
This table is interactive. Click on the headers to sort the data.
While specific heterogeneous catalysis studies focusing solely on this compound are not widely reported, the catalytic behavior of its components has been investigated in various contexts.
Zinc Phosphate : Zinc phosphate has been demonstrated to be an effective, non-hazardous catalyst. For example, it has been used to catalyze the Claisen-Schmidt condensation reaction for synthesizing pyrenyl enones under microwave irradiation, showcasing its utility in fine chemical synthesis. researchgate.net
Strontium-Modified Catalysts : The addition of strontium to existing catalyst systems, such as Mg-Al mixed oxides, has been shown to alter the acid-base properties and, consequently, the product distribution in reactions like the catalytic conversion of ethanol. acs.org This demonstrates that strontium can be a key modifier for tuning catalyst selectivity.
Metal Phosphates as Supports : Metal phosphates, including those of zinc and lanthanum, have been used as supports for noble metal catalysts like platinum. mdpi.com In CO oxidation, Pt supported on calcium phosphate showed very high activity, which was attributed to the presence of basic sites and surface hydroxyls that facilitate the reaction. mdpi.com This suggests that a this compound matrix could serve as a functional support, influencing the activity of a dispersed metal phase.
The potential for this compound in heterogeneous catalysis lies in its likely multifunctional nature, possessing a combination of acid, base, and redox sites. This could make it a candidate for reactions that require dual-functional pathways. osti.gov
Electrical and Dielectric Behavior Studies
Investigations into the electrical and dielectric characteristics of this compound and related compounds are crucial for understanding their potential in electronic applications and as functional additives in materials. These studies typically focus on how the material responds to an external electric field.
Dielectric Constant and Loss Measurements
The dielectric constant (or relative permittivity) and dielectric loss are fundamental properties that describe a material's ability to store electrical energy and the energy dissipated as heat when subjected to an alternating electric field.
Research on silicate ceramics has shown that doping with metallic oxides can significantly influence dielectric properties. In Na2O–CaO–Si2O–P2O5 silicate ceramics, doping with strontium oxide (SrO) and zinc oxide (ZnO) induces crystal growth. bohrium.com The strontium-doped samples, in particular, exhibit the highest dielectric constant values compared to undoped or magnesium-doped samples. bohrium.comresearchgate.net This is attributed to the larger ionic size of Sr²⁺ compared to Ca²⁺, which results in higher polarizing power. bohrium.comresearchgate.net
Similarly, studies on strontium-mixed zinc phosphate (SMZP) crystals have revealed a large dielectric constant. researchgate.net The introduction of strontium into the zinc phosphate structure leads to distinct opto-electrical behaviors. researchgate.net For bioglass systems modified with ZnO and SrO, the dielectric constant tends to increase with rising temperature, a phenomenon ascribed to the enhanced mobility of dipoles within the glass matrix. unl.pt However, in this specific system, the addition of the oxides did not cause a significant change in the dielectric constant compared to the base bioglass. unl.pt
Table 1: Dielectric Properties of Related Phosphate and Silicate Materials
| Material System | Key Findings | Reference |
| SrO and ZnO Doped Na₂O–CaO–Si₂O–P₂O₅ Silicate Ceramics | Strontium-doped samples show the highest dielectric constant due to the high polarizing power of Sr²⁺. | bohrium.comresearchgate.net |
| Strontium Mixed Zinc Phosphate (SMZP) Crystals | Possesses a large dielectric constant. | researchgate.net |
| 45S5 Bioglass with ZnO and SrO | Dielectric constant increases with temperature; no significant change compared to the base glass upon oxide insertion. | unl.pt |
Electrical Conductivity Mechanisms
The electrical conductivity of these materials is often studied in both direct current (DC) and alternating current (AC) conditions to elucidate the mechanisms of charge transport.
In silicate ceramics doped with strontium and zinc, the AC conductivity has been observed to increase with frequency. bohrium.com This behavior is typical for materials where charge transport occurs via hopping or tunneling between localized states. For glass nanocomposite systems like Fe2O3–Sm2O3–ZnO–P2O5, the AC conduction mechanism is explained by the non-overlapping small polaron tunneling model, while the DC conduction follows Mott's variable range hopping model. researchgate.net In these systems, conductivity generally increases with the concentration of transition metal oxides like Fe2O3. researchgate.net
The scaling of AC conductivity can reveal whether the conduction mechanism is temperature-dependent. In some zinc-samarium phosphate glasses, the conductivity relaxation process is found to depend on the structural composition but is independent of temperature. researchgate.net
Corrosion Inhibition Mechanisms and Performance Analysis in Coatings
This compound is part of a family of phosphate- and silicate-based pigments used in protective coatings to prevent the corrosion of metallic substrates. specialchem.com These pigments function through a combination of electrochemical and physical mechanisms.
The primary mechanism of corrosion inhibition for phosphate-based pigments is the disruption of the corrosion cell that forms on a metal surface in the presence of an electrolyte. usbr.gov This is achieved through several processes:
Ion Release and Passivation: These pigments are designed to be sparingly soluble in water. manchester.ac.uk When moisture penetrates the coating, the pigment releases inhibitive ions (phosphate, strontium, zinc) into the local environment. manchester.ac.ukbohrium.com These ions migrate to the metal substrate, particularly at defect sites, where they react to form a stable, passive film. specialchem.com This passivating layer, often a complex of metal phosphates, renders the metal surface inert and less susceptible to corrosion. usbr.govspecialchem.com
Cathodic Inhibition: Studies on strontium zinc phosphosilicate suggest that its inhibitive action is mainly attributed to the suppression of the cathodic reaction process in the corrosion cell. researchgate.net
Formation of Metallic Soaps: In certain types of binder systems, particularly oleoresinous ones, inorganic pigments containing zinc and strontium can react with the binder to form metallic soaps. usbr.gov These soaps can enhance the barrier properties of the coating and contribute to corrosion inhibition. specialchem.com
Barrier Enhancement: While the primary function is active inhibition, the pigment particles also contribute to the physical barrier properties of the coating. usbr.gov Their presence increases the tortuosity of the diffusion path for corrosive species like water and oxygen, slowing their migration to the metal surface. surfacesciencewestern.com
Performance analysis of coatings containing these pigments often involves electrochemical tests and accelerated corrosion tests like neutral salt spray. surfacesciencewestern.comresearchgate.net For instance, zinc calcium strontium aluminum orthophosphate silicate hydrate (B1144303) has shown superior performance compared to conventional zinc phosphate in protecting mild steel. researchgate.net Similarly, a zinc-free pigment based on organically treated calcium strontium phosphosilicate demonstrated significantly better anticorrosion properties than standard zinc phosphate, even at lower concentrations. incopin.com The effectiveness of these pigments is linked to their controlled solubility and fine particle size, which provides a high specific surface area for the release of inhibitive ions. manchester.ac.ukincopin.com The dissolution of the pigment, however, can create porosity in the coating, which is a conflicting effect that allows both inhibitors to reach the substrate and aggressive species to penetrate inwards. manchester.ac.ukbohrium.com
Doping, Substitution, and Defect Engineering
Rare Earth Ion Doping Strategies and Their Effects on Electronic and Optical Behavior
The incorporation of rare earth ions into the strontium zinc phosphate (B84403) silicate (B1173343) host lattice is a primary method for inducing and tuning its luminescence. The choice of the rare earth ion, its concentration, and its local coordination environment are all critical factors that govern the resulting optical properties.
The specific crystallographic site that a dopant ion occupies within the host lattice profoundly influences its luminescent behavior. In complex crystal structures like strontium zinc phosphate silicate, multiple cation sites with different coordination numbers and symmetries are available, such as those occupied by Sr²⁺ and Zn²⁺ ions.
Research on the related compound, strontium zinc phosphate (SrZn₂(PO₄)₂), provides significant insights. For instance, when doped with Ce³⁺, extended X-ray absorption fine structure (EXAFS) analysis at the Ce L₃-edge suggests that at low concentrations, Ce³⁺ ions tend to occupy the Zn²⁺ sites. As the doping concentration increases, there is a greater propensity for Ce³⁺ to substitute for the larger Sr²⁺ ions. This change in site occupancy is accompanied by an increase in the Ce-O bond length. rsc.org Similarly, in Cu²⁺-doped SrZn₂(PO₄)₂ nanophosphors, electron paramagnetic resonance (EPR) and absorption studies confirm that Cu²⁺ ions experience a tetragonal distortion in their octahedral symmetry, indicating a specific and consistent coordination environment within the host lattice. springerprofessional.de
In silicate-based hosts, the site preference of dopants like Eu²⁺ is also crucial. The emission wavelength of Eu²⁺ can vary significantly depending on the host lattice, which is attributed to the different coordination environments and crystal field strengths at the substitution site. researchgate.netresearchgate.net For example, in Sr₂MgSi₂O₇ and Sr₃MgSi₂O₇, Eu²⁺ doping leads to distinct blue and yellow emission bands, suggesting the presence of at least two different strontium sites that the Eu²⁺ ions can occupy. bohrium.com
Table 1: Dopant Site Preferences and Coordination in Related Host Lattices
| Host Compound | Dopant | Preferred Site | Coordination Environment Details |
| SrZnO₂ | Ce³⁺ | Zn²⁺ (low conc.), Sr²⁺ (high conc.) | Increase in Ce-O bond length with increasing concentration. rsc.org |
| SrZn₂(PO₄)₂ | Cu²⁺ | - | Tetragonal distortion in octahedral symmetry. springerprofessional.de |
| Sr₂MgSi₂O₇ / Sr₃MgSi₂O₇ | Eu²⁺ | Sr²⁺ | At least two distinct sites leading to multiple emission bands. bohrium.com |
Co-doping with sensitizer (B1316253) ions is a common strategy to enhance the luminescence of an activator ion. For example, in SrZn₂(PO₄)₂:Sm³⁺, co-doping with Eu²⁺ acts as a sensitizer. The Eu²⁺ ions absorb energy efficiently and then transfer it to the Sm³⁺ ions, resulting in a significant enhancement of the orange-red emission from Sm³⁺. nih.gov Similarly, the introduction of alkali metal ions like Li⁺, Na⁺, and K⁺ into SrZn₂(PO₄)₂:Sm³⁺ has been shown to enhance emission intensity. researching.cnoelett.com
The critical concentration for quenching varies depending on the dopant and host. For Sr₂SiO₄ doped with Eu²⁺, the optimal concentration was found to be 0.0025 mol. researchgate.net Beyond this point, the luminescence intensity begins to decrease.
Table 2: Effect of Dopant Concentration on Luminescence in Related Phosphors
| Host Compound | Dopant System | Key Finding |
| SrZn₂(PO₄)₂ | Sm³⁺ | Emission intensity is influenced by Sm³⁺ concentration, with quenching at higher levels. researchgate.net |
| SrZn₂(PO₄)₂ | Eu²⁺, Sm³⁺ | Eu²⁺ acts as a sensitizer, enhancing the orange-red emission of Sm³⁺ through energy transfer. nih.gov |
| SrZn₂(PO₄)₂ | Sm³⁺, A⁺ (Li, Na, K) | Co-doping with alkali ions significantly enhances the emission intensity of Sm³⁺. researching.cnoelett.com |
| Sr₂SiO₄ | Eu²⁺ | Critical concentration for quenching is 0.0025 mol. researchgate.net |
Transition Metal Ion Substitution and Its Impact on Material Properties
The substitution of transition metal ions, such as Mn²⁺ and Cu²⁺, into the this compound lattice can introduce new or enhanced optical and magnetic properties. These ions are known for their characteristic d-d electronic transitions, which can result in distinct luminescence.
In SrZn₂(PO₄)₂, doping with Mn²⁺ can lead to tunable emission. Co-doping with Sn²⁺ as a sensitizer has been shown to significantly enhance the luminescence of Mn²⁺. researchgate.net The energy transfer mechanism between Sn²⁺ and Mn²⁺ is reported to be a quadrupole-quadrupole interaction. researchgate.net In another study, co-doping SrZn₂(PO₄)₂:Eu²⁺ with Mn²⁺ and Al³⁺ led to a 2.83-fold enhancement of the Eu²⁺ emission, while the Mn²⁺ emission decreased and experienced a blue shift. researchgate.net This is attributed to a decrease in the crystal field strength around the Mn²⁺ ion. researchgate.net
The synthesis of Cu²⁺-doped SrZn₂(PO₄)₂ nanophosphors has been shown to produce a material with strong blue light emission, making it a candidate for applications in display technologies. springerprofessional.de The incorporation of Mn²⁺ into SrZnO₂ nanocrystals results in a yellow emission due to the ⁴T₁ → ⁶A₁ transition of the Mn²⁺ ion. colab.ws
Anion Substitution Effects (e.g., Nitrogen or Halogen Incorporation)
Substituting anions in the phosphate (PO₄³⁻) or silicate (SiO₄⁴⁻) groups, for instance, by replacing oxygen with nitrogen (nitridation) or halogens, can significantly alter the material's properties. This is due to changes in the covalent character of the bonds and the local crystal field environment of the cations.
In the realm of silicate phosphors, the use of silicon nitride as a silicon source instead of silicon oxide has been shown to be an effective strategy. For example, in europium and dysprosium co-doped strontium magnesium silicate, using higher percentages of silicon nitride resulted in white light emission and a persistent afterglow. bohrium.com This is because the incorporation of nitrogen into the silicate lattice can create more rigid structures and introduce defect levels that act as traps for charge carriers, which is essential for long-lasting phosphorescence. The synthesis of M₀.₉₈Si₂O₂N₂:Eu²⁺ (M=Ba, Sr, Ca) phosphors has been reported to yield materials with higher luminescence and crystallinity compared to their pure oxide counterparts. researchgate.net
Point Defect Formation, Migration, and Their Role in Material Functionality
Point defects, such as vacancies, interstitials, and anti-site defects, are thermodynamically unavoidable in crystalline solids and play a crucial role in determining their functional properties, especially in luminescent materials. These defects can act as charge trapping centers, which are fundamental to the phenomenon of persistent luminescence.
In Ce-doped SrZnO₂, the incorporation of cerium, which can exist in a mixed valence state (Ce³⁺/Ce⁴⁺), leads to the formation of cation vacancies and oxygen interstitial defects to maintain charge neutrality. rsc.org These doping-induced defects create new trapping states within the material's bandgap, which can be observed through techniques like thermoluminescence. rsc.org
In afterglow phosphors like Sr₂MgSi₂O₇:Eu²⁺,Dy³⁺, it is well-established that co-dopants like Dy³⁺ create trap levels of suitable depth within the host's band structure. bohrium.comuu.nl When the material is excited, electrons are elevated to the conduction band and then trapped at these defect sites. The slow, thermally-assisted release of these trapped electrons and their subsequent recombination with the luminescent centers (Eu²⁺) is what gives rise to the long-lasting afterglow. The depth of these traps determines the duration and temperature-dependence of the persistent luminescence. bohrium.com Surface defects, such as oxygen vacancies generated by surface shrinkage in nanocrystals, can also influence the luminescent properties. colab.ws
Thermodynamic Stability and Kinetic Aspects of Strontium Zinc Phosphate Silicate
The thermodynamic and kinetic properties of strontium zinc phosphate (B84403) silicate (B1173343) and related materials are crucial for understanding their formation, stability under various conditions, and potential transformations over time. These aspects are primarily investigated through thermal analysis techniques and phase equilibrium studies.
Advanced Applications in Materials Science Strictly Excluding Prohibited Areas
Phosphor Development for Solid-State Lighting Technologies (e.g., LEDs, Display Applications)
While strontium zinc phosphate (B84403) silicate (B1173343) itself is not widely documented as a commercial phosphor, its constituent components—silicates and phosphates—are foundational host materials for luminescent centers used in solid-state lighting (SSL). The unique 4f-5d transitions of rare-earth ions like Europium (Eu²⁺) are highly sensitive to the host material's crystal structure, influencing emission color and efficiency. Eu²⁺-doped silicate phosphors are noted for their outstanding and tunable luminescence properties, making them suitable for various lighting and display applications. acs.org
Down-Conversion Phosphors for UV and Blue Light Conversion
Phosphor-converted LEDs (pc-LEDs) are a primary technology for creating white light, typically using a blue-emitting InGaN LED chip to excite a yellow-emitting phosphor. The combination of blue and yellow light produces white light. The search for new phosphor materials is aimed at improving the color rendering index and efficiency of these devices. Silicate-based phosphors activated with Eu²⁺ are considered excellent candidates for this purpose. For instance, Eu²⁺-doped silicate lutetium strontium phosphors have been synthesized that absorb UV light and emit blue light, showing potential for use in UV-LED applications. bohrium.com Given that silicate and phosphate hosts are effective for down-conversion, strontium zinc phosphate silicate represents a host matrix that could be explored for converting UV or blue light into other visible wavelengths.
Exploration in Optical Filters and Wavelength Converters
The optical properties of phosphate-based glasses, which share components with this compound, have been studied for applications such as optical filters. These glasses are known for their high transparency in the UV region, low glass transition temperatures, and high thermal expansion coefficients. distantreader.org While specific research on this compound for optical filters or dedicated wavelength converters is not prominent, the characteristics of related phosphate glasses suggest that its optical properties could be an area for future investigation.
Materials for Catalysis and Photocatalysis
There is limited direct research on the use of this compound as a catalyst or photocatalyst. However, studies on related compounds indicate the potential of its components in catalytic applications. For example, strontium-doped zinc oxide (ZnO) nanoparticles have shown enhanced visible-light photocatalytic activity for degrading pollutants like methylene (B1212753) blue. researchgate.net The introduction of strontium into the ZnO lattice can create defects that improve the absorption of visible light and enhance photocatalytic efficiency. researchgate.net Other research has explored the photocatalytic application of copper and zinc-modified strontium hydroxyapatites and fluorapatites for degrading p-nitrophenol under UV irradiation. spast.org These findings suggest that composite materials incorporating strontium and zinc have photocatalytic potential, pointing to a possible area of investigation for this compound.
Research on Corrosion Inhibitors and Protective Coatings
One of the most established applications for strontium zinc phosphosilicate is as a corrosion-inhibiting pigment in protective coatings. halox.comknowde.com It is recognized for its versatility and efficiency in a wide array of both water-based and solvent-based resin systems. halox.comhalox.com Commercial products, such as HALOX® SZP-391, are based on this chemistry and are promoted as universal, lead-free, and chromium-free corrosion inhibitors. halox.comhalox.com
The mechanism of protection involves anodic passivation and precipitation. knowde.comhalox.com The pigment's fine particle size and low oil absorption make it particularly suitable for thin-film applications. halox.comspecialchem.comulprospector.com It is compatible with numerous polymer resins, including alkyds, epoxies, polyurethanes, and acrylics. specialchem.comulprospector.com The compound offers an effective alternative to traditional, more hazardous inhibitors, providing long-term corrosion protection for metal substrates. specialchem.comulprospector.com Research has also confirmed its effectiveness in protecting aluminum alloys. researchgate.net
| Property | Value |
|---|---|
| Appearance | White Powder |
| pH (10% solution) | 7.2 |
| Density (g/ml) | 3.3 |
| Mean Particle Size (microns) | 4.9 |
| Oil Absorption (lbs/100 lbs) | 34.3 |
| Moisture Content (%) | 1.5 |
| Solubility in water (%) | 0.02 |
Data sourced from product technical datasheets. halox.com
Investigations for Microelectronics and High-Temperature Electronic Devices
Research into strontium-mixed zinc phosphate (SMZP) crystals, grown within a silica (B1680970) hydrogel matrix, has highlighted the material's significant potential for use in microelectronics and high-temperature electronic devices. researchgate.netresearchgate.net The incorporation of strontium into the zinc phosphate crystal structure results in distinct improvements in its thermal and opto-electrical properties. researchgate.net
Studies have shown that SMZP crystals exhibit excellent thermal stability, remaining in an anhydrous state up to 830°C. researchgate.net This high thermal tolerance is critical for components intended for high-temperature applications. Furthermore, the material possesses a high band gap energy of approximately 6.065 eV, which classifies it as an insulator, a key characteristic for use in electronic devices. researchgate.net The combination of a large dielectric constant, high leakage resistance (in the GΩ range), and improved thermal stability makes this compound a promising candidate for specialized applications in demanding electronic environments. researchgate.net
| Property | Value |
|---|---|
| Band Gap Energy (Eg) | ≈ 6.065 eV |
| Thermal Stability | Stable up to 830°C |
| Leakage Resistance | Gigaohm (GΩ) range |
| Dielectric Properties | Large dielectric constant |
| Crystal System | Orthorhombic |
Data sourced from a study on strontium-mixed zinc phosphate crystals. researchgate.net
Future Research Directions and Outlook
Development of Novel and Energy-Efficient Synthesis Routes for Tailored Materials
The synthesis method is a critical determinant of the final properties of strontium zinc phosphate (B84403) silicate (B1173343) materials. Future research will increasingly focus on developing novel and energy-efficient routes to gain precise control over the material's characteristics.
Conventional high-temperature solid-state reactions have been a common method for preparing silicate and phosphate-based ceramics. nih.gov While effective in producing crystalline phases, these methods often require high energy input and can lead to agglomerated particles with limited control over morphology. researchgate.net
Novel Synthesis Approaches:
Sol-Gel Method: This wet-chemical technique offers a low-temperature alternative for synthesizing homogenous glasses and ceramics with controlled morphology. frontiersin.orgresearchgate.net The sol-gel process allows for the uniform distribution of strontium, zinc, phosphate, and silicate precursors at the molecular level, leading to highly pure and compositionally controlled materials. researchgate.netthaiscience.info Research has demonstrated the successful synthesis of strontium and zinc co-doped mesoporous bioactive glass nanoparticles using a microemulsion-assisted sol-gel method. mdpi.com
Hydrothermal Synthesis: This method utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. Hydrothermal synthesis can produce well-defined crystalline structures at lower temperatures compared to solid-state reactions. nih.gov For instance, strontium-zinc-based phosphate coatings have been fabricated in situ using a hydrothermal treatment. cityu.edu.hk
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the precursors, leading to significantly shorter reaction times and reduced energy consumption. Microwave-assisted hydrothermal synthesis has been successfully employed to produce submicron willemite phase zinc silicate. researchgate.net
Future work in this area will likely involve hybrid synthesis techniques that combine the advantages of different methods to create materials with hierarchical structures and precisely tailored properties.
Design and Synthesis of Multi-functional Strontium Zinc Phosphate Silicate Materials
The inherent properties of strontium, zinc, phosphate, and silicate make the compound a prime candidate for creating multi-functional materials. The incorporation of therapeutic ions is a key strategy in this endeavor.
Biomedical Applications: In the context of bone regeneration, strontium is known to promote bone formation and inhibit bone resorption. mdpi.comnih.gov Zinc possesses antibacterial properties and also plays a role in bone metabolism. mdpi.comnih.gov By co-substituting these and other therapeutic ions into the this compound structure, materials with enhanced osteogenic and antimicrobial properties can be designed. Research has shown that the incorporation of zinc into strontium phosphosilicate enhances its antibacterial properties. researchgate.net
Industrial Applications: The development of multi-component strontium zinc silicate glass-ceramics points towards their potential use as high-temperature sealants, for example, in solid oxide fuel cells. researchgate.net
The table below summarizes the functional roles of different ionic substitutions in silicate and phosphate-based biomaterials.
| Ion | Functional Role | Reference |
| Strontium (Sr) | Promotes bone formation, inhibits bone resorption | mdpi.comnih.gov |
| Zinc (Zn) | Antibacterial properties, stimulates osteogenesis | mdpi.comnih.gov |
| Silver (Ag) | Potent antibacterial agent | nih.gov |
| Silicon (Si) | Enhances osteoblast differentiation, inhibits osteoclast activity | nih.gov |
Integration of Advanced In-Situ Characterization Techniques for Dynamic Process Monitoring
A deeper understanding of the formation mechanisms of this compound is crucial for optimizing its synthesis and properties. Advanced in-situ characterization techniques are indispensable tools for monitoring the dynamic processes that occur during material formation.
In-Situ X-ray Diffraction (XRD): This technique allows for the real-time tracking of phase evolution during synthesis processes such as solid-state reactions and hydrothermal synthesis. By collecting XRD patterns at different stages of the reaction, researchers can gain insights into the kinetics of phase formation and identify any intermediate phases.
Spectroscopic Techniques: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the changes in chemical bonding and the formation of functional groups during the synthesis process. These techniques have been used to confirm the formation of phosphate and silicate networks in related materials. nih.gov
The integration of these in-situ techniques will enable a more rational design of synthesis protocols to achieve desired material characteristics.
Bridging Theoretical Predictions with Experimental Verification for Deeper Understanding
The synergy between computational modeling and experimental work is a powerful approach to accelerate the discovery and optimization of new materials. Theoretical predictions can guide experimental efforts by identifying promising compositions and predicting their properties, while experimental verification is essential to validate the theoretical models.
Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to model the atomic structure of this compound and to predict its physical and chemical properties. This can provide insights into the preferred sites for ionic substitution and the effects of doping on the material's stability and electronic structure.
Experimental Validation: The predictions from computational models must be rigorously tested through experimental characterization. This involves synthesizing the predicted compositions and measuring their properties using techniques such as XRD, FTIR, and Scanning Electron Microscopy (SEM) to compare with the theoretical results.
This iterative process of theoretical prediction and experimental validation will lead to a more profound understanding of the structure-property relationships in this compound materials.
Addressing Scalability and Cost-Effectiveness in Research and Development
For this compound to transition from a laboratory curiosity to a commercially viable material, the scalability and cost-effectiveness of its production must be addressed. While novel synthesis methods may offer superior control over material properties, their potential for large-scale and economical production is a critical consideration.
Future research should focus on:
Process Optimization: Optimizing synthesis parameters such as precursor concentrations, reaction times, and temperatures to maximize yield and minimize energy consumption.
Alternative Precursors: Investigating the use of lower-cost and more abundant raw materials as precursors for the synthesis process.
By focusing on these key areas, the research and development of this compound can be steered towards practical applications that can have a significant societal impact.
Conclusion
Summary of Key Academic and Research Findings on Strontium Zinc Phosphate (B84403) Silicate (B1173343)
Academic and research endeavors have primarily investigated materials containing strontium, zinc, phosphate, and silicate components within complex structures such as apatites, bioactive glasses, and functional coatings, rather than as a singular, simple compound. The findings converge on the synergistic effects of these elements, yielding materials with enhanced properties for specific applications, particularly in the biomedical and materials protection fields.
A significant area of research has been the synthesis and characterization of these multi-component materials. Solid-state reaction is a conventional method used to prepare powder forms, such as apatites where strontium, phosphate, and silicate form the primary structure. nih.gov For functional coatings on metallic substrates, techniques like hydrothermal treatment and electrodeposition are employed to create strontium-zinc-based phosphate layers. cityu.edu.hk Research has also detailed the synthesis of silicate/zinc-substituted strontium apatite through methods involving wet milling and ion-exchange reactions. nih.gov
The primary focus of investigation has been on the biomedical applications of these materials. The incorporation of strontium (Sr), zinc (Zn), and silicon (Si) into phosphate-based structures is driven by the distinct biological activities of these ions. nih.govacs.org Studies have shown that trace elements like Sr, Si, and Zn can promote osteogenesis. nih.gov Zinc, in particular, is noted to promote osteoblast differentiation and enhance extracellular matrix mineralization, while strontium can regulate osteoclast activity. nih.gov Silicon is associated with the early phases of bone formation and can enhance the biological activity of biomaterials. nih.gov
Research on silicate- and zinc-co-substituted strontium apatite coatings on β-tricalcium phosphate bone graft substitutes has demonstrated improved osteoinductive properties. nih.gov Similarly, studies on zinc and strontium doping of calcium silicate/calcium phosphate cement have shown that the combination of these ions plays a synergistic role in promoting in vitro osteogenesis. acs.orgnih.gov The resulting materials stimulate the viability, proliferation, and alkaline phosphatase (ALP) activity in bone marrow mesenchymal stem cells. acs.orgnih.gov
Beyond biomedical cements and bone grafts, strontium-zinc-based phosphate coatings have been developed for biodegradable magnesium alloys. cityu.edu.hk These coatings serve a dual purpose: they control the degradation rate of the highly reactive magnesium alloy in a physiological environment and enhance the cytocompatibility of the implant surface. cityu.edu.hk The structure of these coatings can be complex, sometimes featuring a transition region containing zinc, such as SrZn2(PO4)2, which improves adhesion to the underlying substrate. cityu.edu.hk Another identified application is in the formulation of anti-corrosion pigments, where a zinc strontium calcium phosphosilicate has been developed to offer enhanced protection compared to standard zinc phosphate. industry-plaza.com
The key findings from various studies on materials incorporating strontium, zinc, phosphate, and silicate are summarized in the table below.
| Material System | Synthesis Method | Key Findings | Application |
| Silicate/Zinc-substituted Strontium Apatite | Ion-exchange reaction, Wet milling | Synergistic effects of Sr, Si, and Zn enhance osteoinductive properties. nih.gov | Coating for β-tricalcium phosphate bone graft substitutes. nih.gov |
| Strontium-Zinc-Based Phosphate (SZP) Coating | Electrodeposition followed by Hydrothermal treatment | Mitigates corrosion of magnesium alloy substrate; enhances cell attachment and viability. cityu.edu.hk | Protective and biocompatible coating for biodegradable magnesium implants. cityu.edu.hk |
| Zinc/Strontium-doped Calcium Silicate/Calcium Phosphate Cement | Addition of active ions to cement | Co-doping with Zn and Sr significantly promotes osteogenesis-related gene expression and ALP activity. acs.orgnih.gov | Bioactive bone cement for bone repair. acs.orgnih.gov |
| Zinc Strontium Calcium Phosphosilicate | Not specified | Offers better corrosion protection than standard zinc phosphate. industry-plaza.com | Anti-corrosion pigment. industry-plaza.com |
Broader Implications and Potential Impact of Strontium Zinc Phosphate Silicate Research in Materials Science
The research into materials combining strontium, zinc, phosphate, and silicate holds significant implications for the future of materials science, primarily in the domains of advanced biomaterials and functional protective coatings. The work underscores a pivotal shift towards designing multifunctional materials where the strategic combination of different chemical elements imparts synergistic properties that are unattainable with single-component systems.
In the field of biomedical materials, the co-substitution of apatites, bioactive glasses, and cements with Sr, Zn, and Si represents a sophisticated strategy for creating next-generation implants and scaffolds. The ability to simultaneously enhance osteoinductivity, control degradation rates, and potentially confer antimicrobial properties (a known attribute of zinc) in a single material is a critical advancement. nih.govmdpi.com This research paves the way for "bioactive-by-design" implants that actively participate in the healing process, rather than simply serving as passive structural supports. The broader impact could be a reduction in implant failure rates, faster patient recovery, and the ability to treat more complex bone defects.
Furthermore, the principles demonstrated in creating these complex phosphate and silicate structures can be extended to other areas. The development of multi-element coatings for corrosion control on reactive metals like magnesium alloys has implications beyond the medical field. cityu.edu.hk Such strategies could be adapted for the automotive, aerospace, and electronics industries, where lightweight, high-strength alloys require robust and "smart" protection that can, for instance, self-heal or indicate damage. The use of zinc strontium calcium phosphosilicate as an anti-corrosion pigment highlights the potential for developing more effective, environmentally friendly alternatives to traditional corrosion inhibitors. industry-plaza.com
The study of these complex systems also drives innovation in materials synthesis and characterization. Developing methods to precisely control the stoichiometry and phase distribution within a multi-element material is a fundamental challenge in materials science. Research in this area pushes the boundaries of techniques like hydrothermal synthesis, sol-gel processes, and pulsed laser deposition, leading to greater control over material microstructure and, consequently, its properties. mdpi.com This accumulated knowledge can be applied to the design of other complex oxide, phosphate, or silicate systems for a wide range of applications, including catalysts, sensors, and energy storage materials. The focus on synergistic elemental interactions encourages a more holistic approach to materials design, moving away from simple doping towards the creation of truly integrated material systems.
Q & A
Q. What strategies improve the hydraulic conductivity and mechanical strength of this compound-based bone cements?
- Methodological Answer : Adjusting HAp content (e.g., 25 wt%) in Sr-doped tricalcium silicate composites reduces water absorption by 30%, enhancing compressive strength (≥25 MPa). Sol-gel synthesis with controlled hydrolysis rates (e.g., using triethyl phosphate) minimizes porosity. Mercury intrusion porosimetry (MIP) and nanoindentation characterize pore distribution and Young’s modulus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
